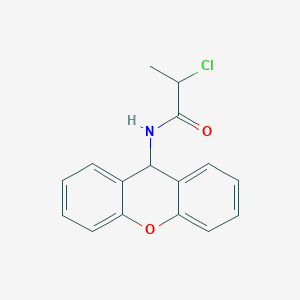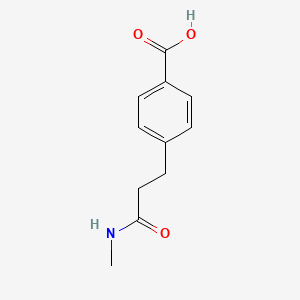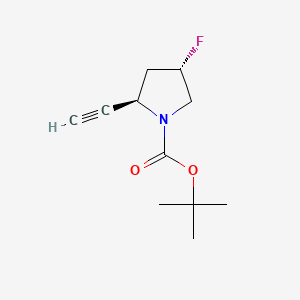
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an ethynyl group, and a fluorine atom attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the ethynyl and fluorine substituents through selective reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can enhance binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2R,4S)-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of an ethynyl group.
Tert-butyl (2R,4S)-2-methyl-4-fluoropyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H16FNO2 |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16FNO2/c1-5-9-6-8(12)7-13(9)10(14)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
HWMFGFNYGXCRMZ-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#C)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



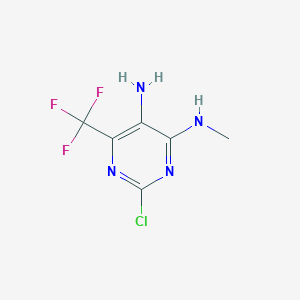
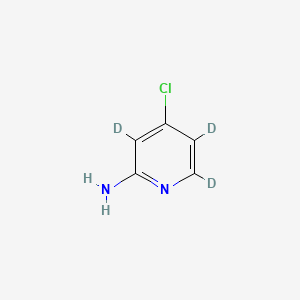
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
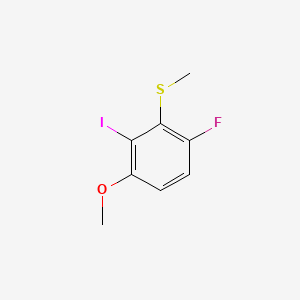
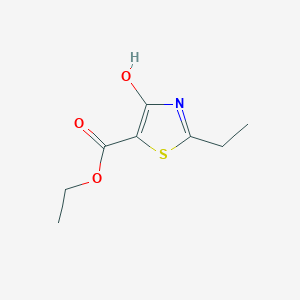

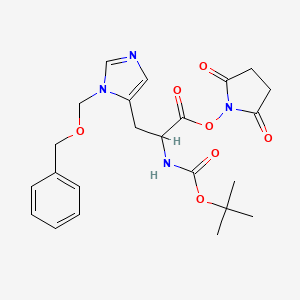
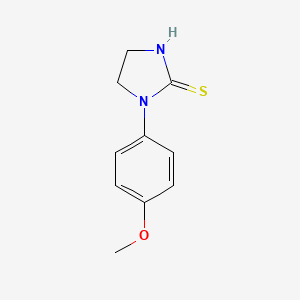
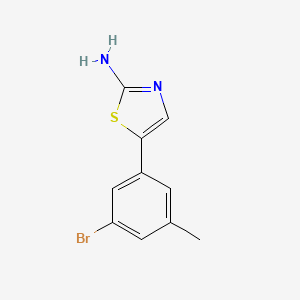
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
